molecular formula C8H10BrN3O2S B1594800 p-Nitrobenzylisothiourea hydrobromide CAS No. 64039-36-7

p-Nitrobenzylisothiourea hydrobromide

Cat. No.: B1594800
CAS No.: 64039-36-7
M. Wt: 292.16 g/mol
InChI Key: LKCKOVQQQIRZIC-UHFFFAOYSA-N
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Description

p-Nitrobenzylisothiourea hydrobromide: is a versatile chemical compound used in various scientific research applications. It possesses unique properties that make it valuable in organic synthesis and pharmaceutical development. This compound is known for its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrobenzylisothiourea hydrobromide typically involves the reaction of p-nitrobenzyl chloride with thiourea in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is carefully monitored, and the product is purified using standard techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: p-Nitrobenzylisothiourea hydrobromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are essential for its application in organic synthesis and pharmaceutical development.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the replacement of the nitro group with a nucleophile, such as an amine or thiol, under basic conditions.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Major Products Formed: The major products formed from these reactions include substituted benzylisothiourea derivatives, oxidized nitro compounds, and reduced amine derivatives.

Scientific Research Applications

p-Nitrobenzylisothiourea hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzylisothiourea derivatives.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: this compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of p-Nitrobenzylisothiourea hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of protein-protein interactions .

Comparison with Similar Compounds

  • 2-(4-nitrobenzyl)isothiourea hydrobromide
  • Benzylisothiourea derivatives

Comparison: p-Nitrobenzylisothiourea hydrobromide is unique due to its specific nitrobenzyl group, which imparts distinct chemical properties and reactivity. Compared to other benzylisothiourea derivatives, it offers enhanced stability and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

(4-nitrophenyl)methyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S.BrH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCKOVQQQIRZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214082
Record name Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64039-36-7
Record name Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064039367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudourea, 2-(p-nitrobenzyl)-2-thio-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of thiourea (3.87 g, 50.92 mmol) in acetone (15 mL) was added a solution of 1-(bromomethyl)-4-nitrobenzene (10 g, 46.29 mmol) in acetone (15 mL) and the mixture stirred at rt for 2 h upon which a white precipitate formed. After completion of reaction (by TLC), the mixture was filtered and solid washed with EtOAc and acetone respectively to afford the desired product as off-white solid (12.0 g, 89%). 1H NMR (DMSO-d6): δ 9.17 (br s, 4H), 8.24 (d, J=8.40 Hz, 2H), 7.70 (d, J=8.40 Hz, 2H) and 4.66 (s, 2H). MS: 212.08 [M+H]+
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

Thiourea (8c) (1.55 kg) and acetone (30 L) were added to a 72-L reactor under a nitrogen atmosphere. The mixture was agitated. 4-nitrophenylmethyl bromide (8d) (4.00 kg) and acetone (15 L) were added to a separate flask. The mixture was stirred until the bromide dissolved (warming may be required). The solution of the bromide was added to the mixture of thiourea, keeping the temperature below 40° C. A thick solution formed within 30 minutes. After stiffing for 2 h, HPLC analysis of the mixture shows >99% conversion. The mixture was filtered, and the filter cake was rinsed with a 1:1 MTBE: acetone solution (8 L). The solids were dried to give 5.09 kg (93% yield) of the desired product (8a) as a white solid.
Quantity
1.55 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
4 kg
Type
reactant
Reaction Step Two
Quantity
15 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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